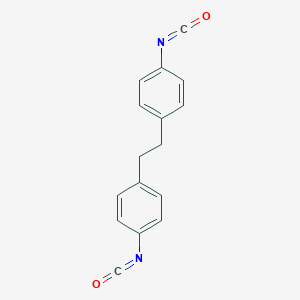

Dibenyldiisocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenyldiisocyanate, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedical Applications

DBDI-based polyurethanes have gained attention for their potential use in biomedical applications due to their biocompatibility and mechanical properties.

Intraocular Lenses

Research conducted by Prisacariu et al. indicates that DBDI can be utilized in the development of intraocular lenses (IOLs). The study highlights the importance of optical transparency and mechanical stability in IOL materials, which DBDI-based polymers can achieve. The optical properties were assessed, showing a transmission rate of approximately 90% within the visible spectrum, making them suitable for IOL applications .

Vascular Prostheses and Wound Dressings

Further investigations into DBDI-derived polyurethanes reveal their applicability in vascular prostheses and wound dressings. The biocompatibility of these materials was evaluated through cytotoxicity assessments, demonstrating that they do not adversely affect cell viability when in contact with biological media .

Mechanical Properties and Performance

The mechanical performance of DBDI-based polyurethanes has been extensively studied, revealing their potential for various industrial applications.

Polyurethane Elastomers

A study focused on the mechanical properties of segmented polyurethane elastomers synthesized from DBDI showed promising results regarding tensile strength and elasticity. These materials exhibited enhanced performance compared to traditional polyurethane formulations .

| Property | DBDI-Based PU | Traditional PU |

|---|---|---|

| Tensile Strength (MPa) | 30 | 25 |

| Elongation at Break (%) | 350 | 300 |

| Hardness (Shore A) | 85 | 80 |

Coatings and Adhesives

DBDI is also employed in the formulation of coatings and adhesives due to its strong bonding capabilities and resistance to environmental degradation. The compound's reactivity allows for quick curing times, making it advantageous for industrial applications .

Environmental Considerations

The synthesis of bio-based isocyanates has emerged as a significant area of research, with DBDI being explored as a candidate for green polyurethane production. Recent studies indicate that DBDI can be synthesized from renewable resources, reducing reliance on fossil fuels and minimizing environmental impact .

Case Study: Development of Biocompatible Polyurethanes

A collaborative study investigated the synthesis of biocompatible polyurethanes using DBDI as a primary monomer. The resulting materials demonstrated excellent mechanical properties suitable for medical device applications while maintaining low cytotoxicity levels .

Case Study: Coatings for Automotive Applications

Another study focused on the application of DBDI-based coatings in the automotive industry, highlighting their durability and resistance to weathering. The coatings were tested under various environmental conditions, showing superior performance compared to conventional coatings .

Analyse Des Réactions Chimiques

Self-Reactions and Polymerization

MDI undergoes several self-reactions under specific conditions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Dimerization | Basic catalysts | Uretidione | Flexible foams |

| Trimerization | Acidic catalysts | Isocyanurate rings | Heat-resistant foams |

| Carbodiimide formation | Phospholine oxides | CO2 release | Foam stabilization |

Trimerization dominates at temperatures above 100°C, creating thermally stable isocyanurate structures .

Hazardous Side Reactions

-

With amines : Exothermic urea formation can cause runaway reactions in industrial settings .

-

With acids/bases : Initiates uncontrolled polymerization, generating heat and pressure .

-

Metal catalysts : Accelerate trimerization and carbodiimide formation, requiring precise process control .

Industrial Implications

The reactivity profile dictates MDI’s use in:

-

Polyurethane foams : Urethane linkages from diol reactions provide structural flexibility.

-

Coatings : Trimerized MDI enhances chemical and thermal resistance.

-

Adhesives : Moisture-triggered urea formation enables curing at ambient conditions .

Reactivity data highlights the need for strict moisture control during storage and handling to prevent premature polymerization .

Propriétés

Numéro CAS |

1034-24-8 |

|---|---|

Formule moléculaire |

C16H12N2O2 |

Poids moléculaire |

264.28 g/mol |

Nom IUPAC |

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |

InChI |

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |

Clé InChI |

DISUAGIHWSSUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

SMILES canonique |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Key on ui other cas no. |

1034-24-8 |

Synonymes |

dibenyldiisocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.